5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid 5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 356069-14-2
VCID: VC20429829
InChI: InChI=1S/C16H13ClN2O3/c1-7-13(18-8(2)14(7)16(21)22)6-11-10-5-9(17)3-4-12(10)19-15(11)20/h3-6,18H,1-2H3,(H,19,20)(H,21,22)/b11-6-
SMILES:
Molecular Formula: C16H13ClN2O3
Molecular Weight: 316.74 g/mol

5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

CAS No.: 356069-14-2

Cat. No.: VC20429829

Molecular Formula: C16H13ClN2O3

Molecular Weight: 316.74 g/mol

* For research use only. Not for human or veterinary use.

5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid - 356069-14-2

Specification

CAS No. 356069-14-2
Molecular Formula C16H13ClN2O3
Molecular Weight 316.74 g/mol
IUPAC Name 5-[(Z)-(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Standard InChI InChI=1S/C16H13ClN2O3/c1-7-13(18-8(2)14(7)16(21)22)6-11-10-5-9(17)3-4-12(10)19-15(11)20/h3-6,18H,1-2H3,(H,19,20)(H,21,22)/b11-6-
Standard InChI Key CUMPRQVJAINYRT-WDZFZDKYSA-N
Isomeric SMILES CC1=C(NC(=C1C(=O)O)C)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O
Canonical SMILES CC1=C(NC(=C1C(=O)O)C)C=C2C3=C(C=CC(=C3)Cl)NC2=O

Introduction

Chemical Structure and Properties

Structural Overview

The compound contains a Z-configured double bond between the indole and pyrrole moieties, critical for its stereochemical and biological properties. Key functional groups include:

  • Indole scaffold: A bicyclic system with a 5-chloro substituent at position 5.

  • Pyrrole core: Substituted with methyl groups at positions 2 and 4.

  • Carboxylic acid group: At position 3 of the pyrrole ring, enabling hydrogen bonding and solubility modulation .

Table 1: Core Structural Features

ComponentPositionFunctional GroupRole in Bioactivity
Indole ringC5Chlorine (Cl)Electron-withdrawing, enhances reactivity
Pyrrole ringC2, C4Methyl (-CH₃) groupsHydrophobic interactions, steric effects
Carboxylic acidC3-COOHSolubility, hydrogen bonding

Physical and Chemical Properties

  • Solubility: Slightly soluble in aqueous bases and DMSO, particularly under heated conditions .

  • Melting/Boiling Points: Decomposes at 320°C (predicted), with a boiling point of 588.4°C .

  • pKa: Predicted 5.79, indicating moderate acidity .

Synthesis and Reaction Pathways

Primary Synthetic Routes

The synthesis typically involves multi-step organic transformations, with the Fischer indole synthesis as a foundational method. Key steps include:

  • Indole Formation: Reaction of phenylhydrazine with an aldehyde/ketone under acidic conditions.

  • Condensation: Introduction of the pyrrole moiety via controlled coupling reactions.

  • Cyclization: Formation of the fused heterocyclic system.

Table 2: Optimized Reaction Conditions

ParameterIdeal RangeImpact on Yield/Purity
Temperature80–120°CHigher temperatures reduce side reactions
pHAcidic (pH 3–5)Maintains protonation of intermediates
CatalystLewis acids (e.g., AlCl₃)Facilitates cyclization

Industrial-Scale Production

Continuous flow reactors and catalyst optimization are employed to enhance scalability. For example, palladium-catalyzed reductions may refine intermediate purification.

Biological Activities and Mechanisms

Table 3: Comparative Bioactivity Data

ActivityTargetMechanismReference
AnticancerTyrosine kinasesCompetitive ATP-binding inhibition
AntimicrobialBacterial cell wallMembrane disruption

Structure-Activity Relationship (SAR)

  • Chloro substituent: Enhances electrophilicity, improving kinase binding .

  • Pyrrole methyl groups: Increase hydrophobicity, enhancing membrane penetration.

Applications in Medicinal Chemistry

Drug Development

Derivatives of this compound are explored in targeted therapy:

  • Sunitinib analogs: Fluorine-substituted variants (e.g., CAS 356068-93-4) show improved selectivity .

  • Prodrug design: Esterification of the carboxylic acid for enhanced bioavailability .

Table 4: Fluorinated Analog (CAS 356068-93-4)

PropertyOriginal CompoundFluorinated Analog
Molecular Weight316.74 g/mol300.28 g/mol
SubstituentCl at C5F at C5
Biological Targetc-KITVEGFR-2

Research Challenges

  • Selectivity issues: Off-target effects due to kinase promiscuity.

  • Metabolic stability: Rapid hydrolysis of ester derivatives .

HazardClassificationSource
GenotoxicitySuspected
Skin/IrritationWarning (H315, H319)

Environmental Impact

  • Biodegradation: Limited data; predicted low log P (1.87) suggests moderate persistence .

Comparative Analysis with Similar Compounds

Halogen-Substituted Derivatives

  • 5-Fluoro variant: Higher solubility in DMSO, improved kinase selectivity .

  • Bromo analogs: Increased molecular weight, reduced bioavailability.

Table 5: Halogen Substituent Effects

HalogenImpact on PropertiesApplication Potential
ClModerate reactivity, balanced solubilityBroad-spectrum kinase inhibitors
FEnhanced metabolic stabilityTargeted anticancer agents

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